molecular formula C8H4N4O2 B2968001 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1020034-43-8

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B2968001
CAS RN: 1020034-43-8
M. Wt: 188.146
InChI Key: NNKZSDNFDKRHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a chemical compound used for pharmaceutical testing . It has a molecular weight of 188.15 .


Synthesis Analysis

The synthesis of this compound could involve the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) . The rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is represented by the InChI code: 1S/C8H4N4O2/c9-3-5-1-2-12-6 (7 (13)14)4-10-8 (12)11-5/h1-2,4H, (H,13,14) .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, which include “7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial Applications

Pyrimidines have been found to have antibacterial properties . They can be used in the development of new drugs to combat bacterial infections.

Antiviral Applications

Pyrimidines, including “7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid”, have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for antiviral drug development.

Antifungal Applications

Pyrimidines have been found to have antifungal properties . They can inhibit the growth of fungi, making them potential candidates for antifungal drug development.

Antituberculosis Applications

Pyrimidines also display antituberculosis effects . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid are not mentioned in the search results, pyrimidine derivatives are being explored for their anticancer activity . This research aims to develop more potent and efficacious anticancer drugs with a pyrimidine scaffold .

properties

IUPAC Name

7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5/h1-2,4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKZSDNFDKRHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.